1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
CAS No.: 2216-84-4
Cat. No.: VC2401358
Molecular Formula: C12H12O12
Molecular Weight: 348.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2216-84-4 |
---|---|
Molecular Formula | C12H12O12 |
Molecular Weight | 348.22 g/mol |
IUPAC Name | cyclohexane-1,2,3,4,5,6-hexacarboxylic acid |
Standard InChI | InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Standard InChI Key | DTGRIEIJTWNZQF-UHFFFAOYSA-N |
SMILES | C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Introduction
Fundamental Properties and Structure
Chemical Identity and Nomenclature
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is an organic compound identified by the CAS number 2216-84-4. Its IUPAC name accurately describes its structure: a cyclohexane ring with carboxylic acid groups attached to each carbon atom . The molecular formula is C12H12O12, reflecting six COOH groups (each contributing C1H1O2) attached to a cyclohexane ring (C6H6) .
Physical and Structural Properties
The compound has a molecular weight of 348.21648 g/mol, classifying it as a medium-sized organic molecule . Its structure consists of a cyclohexane ring where each carbon atom bears a carboxylic acid functional group. This arrangement creates a highly functionalized molecule with numerous reactive sites and potential for various chemical interactions.
Table 1: Basic Properties of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H12O12 | |
Molecular Weight | 348.21648 g/mol | |
CAS Number | 2216-84-4 | |
IUPAC Name | cyclohexane-1,2,3,4,5,6-hexacarboxylic acid | |
InChI Key | DTGRIEIJTWNZQF-UHFFFAOYSA-N |
Molecular Representation and Characteristics
The cyclohexane ring serves as the backbone of this compound, with six carboxylic acid groups positioned at carbon atoms 1 through 6. The canonical SMILES notation for this compound is C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O, which represents its complex structure in a linear format. This arrangement creates a molecule with significant steric considerations and the potential for multiple conformational isomers.
Conformational Analysis
Conformational Flexibility
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid demonstrates remarkable conformational flexibility owing to the cyclohexane ring's ability to adopt different geometries and the orientational possibilities of the six carboxylic acid groups . This flexibility is particularly significant in understanding its chemical behavior and coordination properties.
Specific Conformational Isomers
Research has identified specific conformational arrangements of this compound. Notably, the 1e,2a,3e,4a,5e,6a-cyclohexanehexacarboxylic acid conformer (also referred to as 3e+3a, H6L(I)) has been studied in detail . In this nomenclature, "e" designates equatorial positioning and "a" designates axial positioning of the carboxylic acid groups relative to the cyclohexane ring.
Table 2: Documented Conformational Isomers
Conformational Impact on Reactivity
The different conformational arrangements significantly influence the compound's coordination chemistry and reactivity patterns. The specific spatial orientation of the carboxylic acid groups determines their accessibility for metal coordination and affects the types of coordination networks that can form . This conformational variability contributes to the compound's versatility in forming diverse coordination architectures.
Coordination Chemistry
Metal Coordination Behavior
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid displays rich coordination chemistry, particularly evident in its interactions with transition metal ions. Research has shown that this compound can serve as a versatile ligand in coordination chemistry due to its multiple carboxylic acid groups, which can coordinate to metal centers in various ways .
Coordination Complexes and Polymers
Extensive studies have documented the formation of coordination polymers through hydrothermal reactions between 1,2,3,4,5,6-cyclohexanehexacarboxylic acid and metal salts. Specifically, eleven different coordination polymers have been isolated and characterized from reactions with various metal salts, demonstrating the compound's ability to form complex coordination networks .
Table 3: Selected Coordination Polymers of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid
Bridging Modes and Structural Diversity
The coordination polymers formed by 1,2,3,4,5,6-cyclohexanehexacarboxylic acid exhibit diverse bridging modes, as indicated by the μ designation in chemical formulas. These bridging modes (μ6, μ10, μ13) refer to the number of metal centers coordinated by a single ligand molecule . This variety in coordination behavior reflects the compound's conformational flexibility and the multiple coordination sites provided by its six carboxylic acid groups.
Synthesis and Preparation
Reaction Conditions and Considerations
The synthesis of such a highly functionalized molecule would require precise control of reaction conditions to ensure complete functionalization of the cyclohexane ring. Factors such as temperature, solvent choice, catalyst selection, and reaction time would be critical in achieving the desired hexacarboxylic acid product while minimizing side reactions and incomplete oxidation products.
Purification Methods
Purification of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid would likely involve techniques such as recrystallization, column chromatography, or other separation methods suitable for carboxylic acids. The multiple carboxylic acid groups would influence solubility patterns, potentially facilitating separation from reaction byproducts through pH-controlled extractions.
Research Applications
Coordination Chemistry Research
The primary research application of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid appears to be in coordination chemistry, where it serves as a flexible ligand for constructing complex metal-organic frameworks. The research documented in the literature demonstrates its utility in creating diverse coordination architectures with transition metals, particularly cadmium .
Study of Conformational Effects
This compound provides an excellent model system for studying the effects of conformation on coordination behavior. Researchers have utilized 1,2,3,4,5,6-cyclohexanehexacarboxylic acid to investigate how different conformational arrangements influence the resulting coordination networks and their properties .
Application Area | Potential Function | Relevant Properties |
---|---|---|
Catalysis | Heterogeneous catalysts for organic transformations | Multiple metal centers with varied coordination environments |
Gas Storage | Selective adsorption of gases like hydrogen or carbon dioxide | Porous structures with tailored cavity sizes |
Ion Exchange | Selective capture or exchange of metal ions | Multiple carboxylate binding sites |
Separation Technologies | Molecular sieving or separation | Defined pore structures and selective binding sites |
Comparison with Related Compounds
Structural Analogues
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid belongs to a broader family of polycarboxylic acids, with several structural analogues that share similar features but differ in certain aspects of their structure or functionality.
Table 5: Comparison with Structural Analogues
Compound | Molecular Formula | Number of COOH Groups | Key Structural Differences |
---|---|---|---|
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | 6 | Maximum substitution on cyclohexane ring |
Cyclohexane-1,2,3,4-tetracarboxylic acid | C10H12O8 | 4 | Fewer carboxylic acid groups; two unsubstituted positions |
Cyclohexane-1,3,5-tricarboxylic acid | C9H12O6 | 3 | Alternating substitution pattern |
Benzenehexacarboxylic acid (Mellitic acid) | C12H6O12 | 6 | Aromatic ring instead of cyclohexane; planar geometry |
Functional Comparison
When compared to other polycarboxylic acids, 1,2,3,4,5,6-cyclohexanehexacarboxylic acid stands out due to its maximum possible carboxylic acid substitution on the cyclohexane ring. This results in distinctive chemical behavior, including enhanced acidity, greater potential for coordination, and more complex conformational landscapes compared to compounds with fewer carboxylic acid groups.
Advantages and Limitations
The advantages of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid include its multiple functional groups for derivatization and coordination, significant conformational flexibility, and potential for forming diverse supramolecular structures. Limitations likely include challenging synthesis, complex purification requirements, and potential solubility issues due to its highly polar nature.
Future Research Directions
Advanced Synthetic Methodologies
Development of more efficient synthetic routes to 1,2,3,4,5,6-cyclohexanehexacarboxylic acid represents an important future research direction. Optimization of reaction conditions, exploration of catalytic methods, and investigation of green chemistry approaches could enhance accessibility to this complex molecule.
Expanded Coordination Chemistry
Further exploration of the coordination chemistry of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid with a broader range of metal ions beyond cadmium could reveal new structural motifs and functional materials. Investigation of mixed-metal systems and the incorporation of additional co-ligands presents opportunities for creating coordination polymers with tailored properties.
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